molecular formula C9H18ClNO B1392428 3-(4-Pentenyloxy)pyrrolidine hydrochloride CAS No. 1220017-14-0

3-(4-Pentenyloxy)pyrrolidine hydrochloride

Cat. No. B1392428
CAS RN: 1220017-14-0
M. Wt: 191.7 g/mol
InChI Key: CUXSUGPFGRLBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

1. Catalysis and Hydroamination

The application of 3-(4-Pentenyloxy)pyrrolidine hydrochloride in catalytic processes is demonstrated in a study where it undergoes intramolecular hydroamination to form pyrrolidine derivatives. This process exhibits excellent functional group compatibility and low moisture sensitivity, highlighting its utility in chemical synthesis (Bender & Widenhoefer, 2005).

2. Synthesis of Biologically Active Compounds

A study has utilized 3-(4-Pentenyloxy)pyrrolidine hydrochloride for the asymmetric synthesis of biologically active compounds. This involves Sharpless reaction, asymmetric epoxidation, and cyclization to create chiral building blocks for synthesizing various natural products (Takahata et al., 1991).

3. Structural Analysis

Research on the molecular and crystal structure of derivatives of 3-(4-Pentenyloxy)pyrrolidine hydrochloride reveals insights into its chemical properties and potential applications in material science. The packing arrangement of these compounds is dominated by strong dipolar carbonyl-carbonyl interaction (Zugenmaier, 2013).

4. Biochemical Studies

Biochemical studies involving 3-(4-Pentenyloxy)pyrrolidine hydrochloride derivatives have been conducted. These studies include NMR spectroscopy and crystallography to understand the conformational properties of these compounds, which are significant in biochemical and pharmacological research (Burgos et al., 1992).

5. Synthesis of Pyrrolidines

3-(4-Pentenyloxy)pyrrolidine hydrochloride is used in the synthesis of various pyrrolidine derivatives. These syntheses involve different methods like cycloaddition reactions and provide insights into the versatility of this compound in organic synthesis (Liu et al., 2007).

properties

IUPAC Name

3-pent-4-enoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-3-4-7-11-9-5-6-10-8-9;/h2,9-10H,1,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXSUGPFGRLBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pentenyloxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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